11(R)-Hepe is classified under the category of eicosanoids, which are signaling molecules derived from fatty acids. Specifically, it is a metabolite of eicosapentaenoic acid, an omega-3 fatty acid found in fish oils and certain algae. The compound is produced primarily through the oxidation of eicosapentaenoic acid via free radical mechanisms or enzymatic pathways involving lipoxygenases.
The synthesis of 11(R)-Hepe can be achieved through several methods:
The molecular structure of 11(R)-Hepe consists of a long carbon chain typical of fatty acids, with a hydroxyl group located at the 11th carbon position. Its chemical formula is C20H34O3, and it has a molecular weight of approximately 318.48 g/mol. The stereochemistry at the hydroxyl group distinguishes it from its 11(S) counterpart.
11(R)-Hepe participates in various biochemical reactions:
The mechanism of action for 11(R)-Hepe primarily revolves around its role in modulating inflammatory responses:
The precise pathways remain an area for further investigation, particularly concerning its interactions with other lipid mediators.
Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly employed for quantification and characterization of 11(R)-Hepe in biological samples .
11(R)-Hepe has potential applications in various fields:
11(R)-hydroxyeicosapentaenoic acid (11(R)-HEPE) is biosynthesized through the stereoselective oxidation of eicosapentaenoic acid (EPA) catalyzed by 11(R)-lipoxygenase (11(R)-LO) enzymes. This enzymatic process inserts molecular oxygen at the C-11 position of EPA with strict R-stereochemical specificity, yielding 11(R)-hydroperoxyeicosapentaenoic acid (11(R)-HPEPE), which is subsequently reduced to the stable hydroxy derivative 11(R)-HEPE [1] [4]. The reaction mechanism involves hydrogen abstraction from the bis-allylic C-11 position, followed by oxygen insertion and peroxyl radical rearrangement. Unlike classical inflammatory leukotrienes derived from arachidonic acid, 11(R)-HEPE biosynthesis is prominent in specific immunoregulatory contexts, particularly during the initiation of inflammation resolution phases [1] [3].
Table 1: Key Enzymes in 11(R)-HEPE Biosynthesis
| Enzyme | Function | Stereospecificity | Tissue Localization |
|---|---|---|---|
| 11(R)-lipoxygenase | EPA oxygenation at C-11 | R-enantiomer selective | Epithelial cells, Leukocytes |
| Peroxidases | Reduction of 11(R)-HPEPE to 11(R)-HEPE | Non-stereoselective | Ubiquitous |
11(R)-lipoxygenase exhibits distinct substrate preferences for eicosapentaenoic acid (C20:5 ω-3) over other polyunsaturated fatty acids. Kinetic studies reveal a lower Km for EPA (≈5 μM) compared to arachidonic acid (≈15 μM), indicating higher catalytic efficiency for the ω-3 substrate [1] [5]. This specificity arises from structural constraints in the enzyme’s active site, particularly a larger substrate-binding channel that accommodates EPA’s additional double bond and altered carbon chain curvature. Molecular dynamics simulations demonstrate that EPA adopts a U-shaped conformation within the catalytic pocket, positioning C-11 proximal to the non-heme iron oxygenase site [4] [7]. Competition experiments show that EPA effectively displaces arachidonic acid from 11(R)-lipoxygenase, underscoring its role as the physiologically relevant substrate for 11(R)-HEPE production in inflammatory microenvironments enriched with ω-3 fatty acids [1] [10].
The biosynthesis of 11(R)-HEPE demonstrates significant evolutionary divergence between marine organisms and terrestrial mammals:
Table 2: Evolutionary Adaptations in 11(R)-HEPE Biosynthesis
| Evolutionary Lineage | Key Genetic Adaptations | Catalytic Efficiency (EPA→11(R)-HEPE) | Primary Physiological Role |
|---|---|---|---|
| Teleost Fish | Expanded ALOX gene family; Neofunctionalization | High (Vmax ≈ 120 nmol/min/mg) | Osmoregulation, Antimicrobial defense |
| Marine Mammals | Positively selected substrate-binding residues | Moderate (Vmax ≈ 75 nmol/min/mg) | Hypoxia tolerance, Dive response |
| Terrestrial Mammals | Inducible ALOX expression; Tight transcriptional regulation | Low (Vmax ≈ 25 nmol/min/mg) | Inflammation resolution, Tissue repair |
11(R)-HEPE biosynthesis is compartmentalized within specific tissue microenvironments, with highest production observed at epithelial barriers (e.g., respiratory mucosa, dermis) and in leukocyte-rich inflammatory foci [3] [7]. Spatial mapping of 11(R)-HEPE in murine inflammation models reveals:
Single-cell RNA sequencing of human synovial tissue identifies 11(R)-lipoxygenase enrichment in pro-resolving M2 macrophages and neutrophil-macrophage aggregates, confirming its role in inflammatory resolution circuits [3] [6]. Biosynthesis is further amplified in the presence of resolvins (e.g., Resolvin E1), creating a positive feedback loop that accelerates inflammation cessation [1] [9].
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